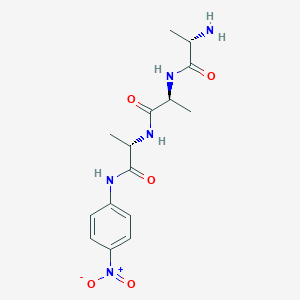
AAA-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AAA-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is particularly useful in the study of proteolytic enzymes such as chymotrypsin and elastase. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AAA-pNA involves the coupling of N-Succinyl-Ala-Ala-Pro-Phe with p-nitroaniline. This process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
AAA-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the phenylalanine and p-nitroaniline residues results in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include buffers such as Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions may also involve the presence of divalent metal ions like calcium or magnesium to enhance enzyme activity .
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a characteristic yellow color under alkaline conditions. This color change allows for the quantitative measurement of enzyme activity in various biochemical assays .
Scientific Research Applications
AAA-pNA is widely used in scientific research for the study of proteolytic enzymes. Its applications span multiple fields, including:
Mechanism of Action
The mechanism of action of AAA-pNA involves its hydrolysis by proteolytic enzymes. The peptide bond between the phenylalanine and p-nitroaniline residues is cleaved, resulting in the release of p-nitroaniline. This process is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for the reaction . The molecular targets of this compound are the catalytic residues of the protease, which include serine, histidine, and aspartate in the case of serine proteases .
Comparison with Similar Compounds
AAA-pNA is similar to other peptide substrates used in protease assays, such as:
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA): Another substrate for elastase with a similar structure but different amino acid sequence.
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (Suc-AAPL-pNA): A substrate for chymotrypsin with a leucine residue instead of phenylalanine.
N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide (Suc-AAPV-pNA): A substrate for elastase with a valine residue instead of phenylalanine.
The uniqueness of this compound lies in its specific amino acid sequence, which makes it a preferred substrate for certain proteases due to its optimal binding and cleavage properties .
Properties
CAS No. |
60354-61-2 |
|---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C15H21N5O5/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23)/t8-,9-,10-/m0/s1 |
InChI Key |
PNLFGUZFZPZVIB-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



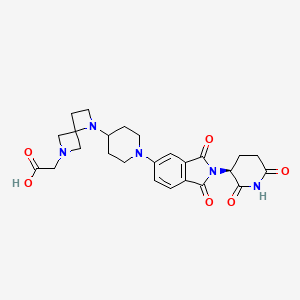
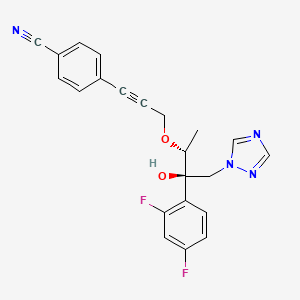
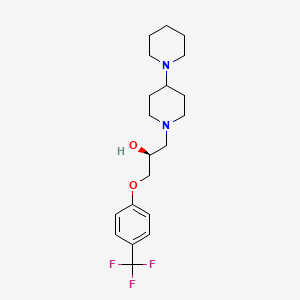
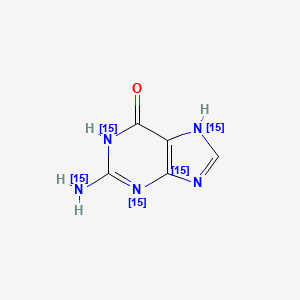


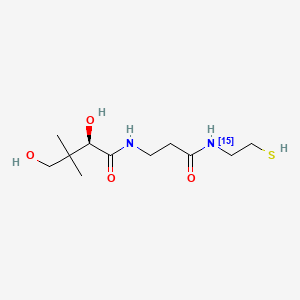
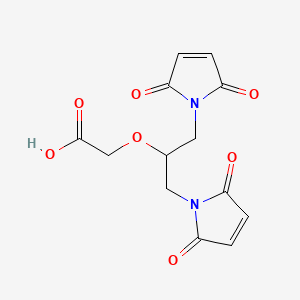
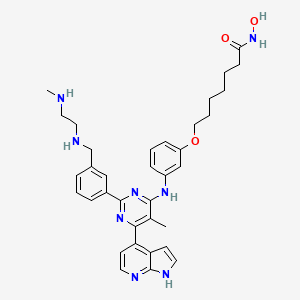
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
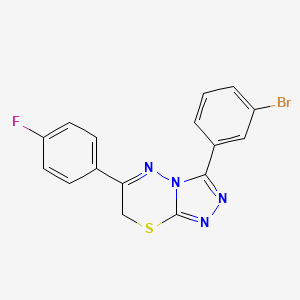
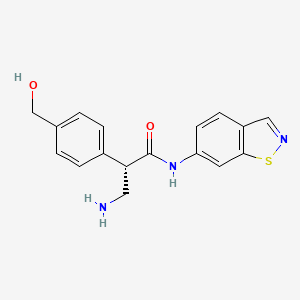
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
